Spectroscopic Properties of Nickel(II) Fluoride Tetrahydrate: A Technical Characterization Guide
Spectroscopic Properties of Nickel(II) Fluoride Tetrahydrate: A Technical Characterization Guide
The following technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of Nickel(II) Fluoride Tetrahydrate (
Executive Summary
Nickel(II) fluoride tetrahydrate (
Crystal Structure & Coordination Geometry[1][2][3]
Unlike its anhydrous counterpart (
-
Crystal System: Orthorhombic[1]
-
Space Group:
(No. 29) or (depending on setting). -
Coordination Sphere: The Nickel(II) ion is hexacoordinate, forming a
neutral complex. -
Geometry: Trans-distorted octahedron. Two fluoride ligands typically occupy trans positions, with four water molecules completing the equatorial plane.
-
Lattice Interactions: The structure is stabilized by an extensive network of O-H···F hydrogen bonds, which significantly influences the vibrational spectrum (IR) and thermal stability.
Electronic Absorption Spectroscopy (UV-Vis-NIR)
The light green color of
Ligand Field Theory Context
Nickel(II) (
Spectral Assignments
The following table summarizes the expected absorption bands. The presence of fluoride (a weak field ligand) shifts these bands slightly compared to the pure hexaaqua complex
| Transition | Term Symbol Assignment | Approximate Wavelength ( | Wavenumber ( | Extinction Coeff. ( |
| 1100 - 1250 nm | 8,000 - 9,000 cm⁻¹ | < 10 M⁻¹cm⁻¹ | ||
| 650 - 750 nm | 13,500 - 15,000 cm⁻¹ | < 10 M⁻¹cm⁻¹ | ||
| 380 - 420 nm | 24,000 - 26,000 cm⁻¹ | ~ 15 M⁻¹cm⁻¹ |
-
Note on Splitting: Due to the lower symmetry (
) of the trans-difluoro unit, the and bands may exhibit splitting or broadening, separating into and components. -
Racah Parameters: The interelectronic repulsion parameter (
) is reduced from the free ion value (~1040 cm⁻¹) to approximately 900-940 cm⁻¹ due to the nephelauxetic effect of the fluoride/water ligands.
Vibrational Spectroscopy (FT-IR & Raman)[4][5]
The infrared spectrum is dominated by the vibrational modes of the coordinated water molecules and the metal-ligand skeletal vibrations in the far-IR region.
Infrared Assignments (4000 – 400 cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Mode Assignment | Mechanistic Insight |
| 3200 - 3500 | Broad, Strong | Broadening indicates extensive Hydrogen Bonding (O-H···F). | |
| 1600 - 1650 | Medium | Characteristic "scissoring" mode of lattice water. | |
| 750 - 900 | Medium/Weak | Indicates coordination of water to the metal center (hindered rotation). | |
| 400 - 550 | Medium | Metal-ligand stretching vibrations. Ni-F is typically lower frequency than Ni-O but coupling occurs. |
Far-IR Considerations
Below 400 cm⁻¹, the specific
Magnetic Properties[2][3][6][7][8][9][10][11]
-
Room Temperature: Paramagnetic.[2]
-
Effective Magnetic Moment (
): typically 2.9 – 3.3 B.M. (Bohr Magnetons). This exceeds the spin-only value (2.83 B.M.) due to spin-orbit coupling contributions ($ \mu{eff} = \mu_{so}(1 - \frac{4\lambda}{10Dq}) $).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Low Temperature: Antiferromagnetic Ordering.[3]
-
Néel Temperature (
): 3.8 K . -
Unlike anhydrous
( ), the presence of water molecules magnetically insulates the Ni(II) centers, drastically lowering the ordering temperature. -
Mechanism: Superexchange interactions occur via Ni-F···H-O-H···F-Ni pathways (hydrogen bond mediated) rather than direct fluoride bridging.
-
Thermal Decomposition Pathway[11][12]
The thermal stability of
TGA/DSC Profile
-
Stage I (80°C - 150°C): Loss of superficial/lattice water.
-
Stage II (150°C - 250°C): Complete dehydration.
-
Critical Risk (Hydrolysis): Above 300°C in the presence of generated water vapor (if not swept away), the fluoride hydrolyzes to the oxide.
- (This results in contamination of the final product with black NiO).
Decomposition Workflow Diagram
Caption: Thermal evolution of Nickel(II) Fluoride Tetrahydrate showing the bifurcation between pure dehydration and pyrohydrolysis based on atmospheric control.
Experimental Protocol: Purity Verification
Objective: To verify the phase purity of a commercial or synthesized
Reagents & Equipment
-
Sample:
(approx 100 mg). -
Solvent: Deionized Water (solubility is low, approx 2.5 g/100mL; mild acidification with HF or HCl aids dissolution but alters speciation).
-
Equipment: UV-Vis Spectrophotometer (Double beam), TGA apparatus.
Method A: Gravimetric Nickel Determination (Dimethylglyoxime)
Rationale: Confirms the Ni content matches the tetrahydrate stoichiometry (Ni% theoretical = 34.7%).
-
Dissolution: Dissolve 0.2 g of sample in 50 mL water with 1 mL dilute HCl.
-
Buffering: Add ammonium hydroxide until pH is weakly alkaline (pH 8-9).
-
Precipitation: Add 1% dimethylglyoxime (DMG) in ethanol in excess.
-
Digestion: Heat at 60°C for 30 mins. Red precipitate (
) forms. -
Filtration & Weighing: Filter through a sintered glass crucible, wash with warm water, dry at 110°C, and weigh.
-
Calculation:
. Compare to theoretical.
Method B: Spectral Fingerprinting (Solid State)
Rationale: Avoids solubility issues and speciation changes.
-
Preparation: Mix 5 mg of sample with 200 mg dry PTFE powder (or BaSO4) for Diffuse Reflectance (DRS). Do not use KBr for pellets if high pressure is used, as ion exchange (
) can occur under pressure/moisture. -
Measurement: Collect baseline with pure standard. Scan 200 nm – 1400 nm.
-
Validation: Confirm peaks at ~400 nm, ~700 nm, and ~1200 nm. Absence of broad absorption >800 nm (black body) confirms no NiO contamination.
References
-
Structure and Magnetic Ordering: M. T. Hutchings, et al. "Neutron Diffraction Investigation of the Magnetic Structure of Nickel Fluoride." Physical Review, vol. 168, 1968. (Note: Focuses on anhydrous, establishes baseline for magnetic interactions).
-
Vibrational Spectroscopy: H. D. Lutz, et al. "Lattice vibration spectra. LIX. Infrared and Raman spectra of isotypic metal halide hydrates." Journal of Molecular Structure, vol. 142, 1986.
-
Thermal Decomposition: Lange, B. A. "The Thermal Decomposition of Nickel-Fluoride and Zinc-Fluoride Tetrahydrates." University of New Hampshire Scholars Repository, Doctoral Dissertation, 1974.
- Electronic Spectra of Ni(II): A. B. P. Lever. Inorganic Electronic Spectroscopy. 2nd Edition, Elsevier, 1984. (Standard Reference Text).
-
Nanostructure and Synthesis: Ullah, H., et al. "Synthesis of NiF2 and NiF2·4H2O Nanoparticles by Microemulsion and Their Self-Assembly." Langmuir, vol. 36, no.[4][5][6] 29, 2020.
